molecular formula C23H32O5 B14801698 Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)-

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)-

Katalognummer: B14801698
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: ZGLUWNAFPZDBGF-DIXSWTNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of pregnane, a steroid nucleus, and is characterized by its unique structural features, including an epoxy group and an acetyloxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Epoxidation: Introduction of the epoxy group at the 16,17 positions.

    Acetylation: Addition of the acetyloxy group at the 21 position.

    Hydroxylation: Introduction of the hydroxyl group at the 3 position.

These reactions typically require specific catalysts and conditions, such as the use of peracids for epoxidation and acetic anhydride for acetylation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the structural integrity of the compound, and advanced purification techniques are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 3 position can yield a ketone, while reduction of the ketone at the 20 position can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in various biological processes and its interaction with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- involves its interaction with specific molecular targets and pathways. The compound binds to steroid receptors, modulating gene expression and influencing various physiological processes. The epoxy and acetyloxy groups play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pregn-5-en-20-one, 3-hydroxy-: A structurally similar compound with a hydroxyl group at the 3 position.

    Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-: Another derivative with trimethylsilyl groups at the 3 and 16 positions.

Uniqueness

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C23H32O5

Molekulargewicht

388.5 g/mol

IUPAC-Name

[2-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H32O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h4,15-18,20,25H,5-12H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23+/m0/s1

InChI-Schlüssel

ZGLUWNAFPZDBGF-DIXSWTNBSA-N

Isomerische SMILES

CC(=O)OCC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C

Kanonische SMILES

CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.